molecular formula C15H11NS B1606042 2-(Phenylthio)quinoline CAS No. 22190-12-1

2-(Phenylthio)quinoline

Cat. No. B1606042
CAS RN: 22190-12-1
M. Wt: 237.32 g/mol
InChI Key: BCOSVBKPHCKEII-UHFFFAOYSA-N
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Description

2-(Phenylthio)quinoline is a chemical compound with the linear formula C15H11NS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions . Wang et al. developed a method for the synthesis of 2-phenylquinoline-4-carboxylic acids by treating pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts in water under reflux condition .


Molecular Structure Analysis

The molecular structure of 2-(Phenylthio)quinoline is C15H11NS . It is related to the substance 4-quinolone , which is a bicyclic core structure that is used in human and veterinary medicine to treat bacterial infections .


Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Scientific Research Applications

    Photonics and Optoelectronics

    • Results/Outcomes : QPH derivatives have applications in liquid crystal displays and other optoelectronic devices .

    Pharmaceuticals

    • Results/Outcomes : Their use contributes to the development of therapeutic agents .

    Metal Complex Formation

    • Results/Outcomes : Stable metal complexes with potential applications in catalysis, sensors, or materials .

    Anticorrosion Reagents

    • Results/Outcomes : Understanding the correlation between structure and effectiveness in preventing corrosion .

Safety And Hazards

The safety data sheet for 2-(Phenylthio)quinoline indicates that it is classified for acute toxicity - oral, skin irritation, serious eye damage, specific target organ toxicity – single exposure, and hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They possess several pharmacological activities and are used as a scaffold for the development of new drugs . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

2-phenylsulfanylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOSVBKPHCKEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066768
Record name Quinoline, 2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)quinoline

CAS RN

22190-12-1
Record name 2-(Phenylthio)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22190-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylthio)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022190121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-(phenylthio)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 2-(phenylthio)-
Source EPA DSSTox
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Record name 2-(phenylthio)quinoline
Source European Chemicals Agency (ECHA)
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Record name 2-(PHENYLTHIO)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
S Khan, CMR Volla - Chemistry–A European Journal, 2017 - Wiley Online Library
… We were delighted to see the selective formation of 2-phenylthio quinoline 4 a in 62 % after 16 h (Entry 1, Table 1). No reaction was observed in the absence of the Cu-catalyst (Entry 2, …
C Amatore, J Chaussard, J Pinson… - Journal of the …, 1979 - ACS Publications
Electrochemical inducement of aromatic nucleophilic substitution of ArX compounds is investigated for a number of substrate and nucleophile systems in liquid ammonia. Electron …
Number of citations: 15 pubs.acs.org
Y Zeng, H Zeng, H Zhang, L Geng, X Zhao… - … , Sulfur, and Silicon …, 2016 - Taylor & Francis
… The infrared spectra of these compounds show C‒S‒C absorption bands around 761 cm − Citation 1 of the 2-phenylthio-quinoline moiety. Meanwhile, the absorption recorded at 1780–…
Number of citations: 4 www.tandfonline.com
K Kobayashi, K Yoneda, K Miyamoto, O Morikawa… - Tetrahedron, 2004 - Elsevier
2,4-Disubstituted quinolines have been synthesized by reactions of o-isocyano-β-methoxystyrenes, which can be easily prepared from commercially available o-aminophenyl ketones …
Number of citations: 74 www.sciencedirect.com
K La-Ongthong, P Naweephattana… - The Journal of …, 2020 - ACS Publications
Reactions of o-alkynylisocyanobenzenes with a variety of alkanethiols (Alk-SH) provide the corresponding bis-thiolated indole derivatives. The advantages of the reaction include metal-…
Number of citations: 11 pubs.acs.org
W Zhong, W Ma, Y Liu - Tetrahedron, 2011 - Elsevier
An acid-promoted intramolecular Friedel–Crafts reaction of the Morita–Baylis–Hillman adducts 3 derived from 2-arylthioquinolin-3-carbaldehydes 2 was investigated. Interestingly, …
Number of citations: 28 www.sciencedirect.com
SH Lee, NY Kwon, JY Lee, W An… - European Journal of …, 2020 - Wiley Online Library
Transition‐metal‐free and site‐selective C–H selenylation of heterocyclic N‐oxides with diselenides is described. This method can be also applied for the formation of C2‐sulfenylated …
SF Wang, CE Li, YC Liu… - Asian Journal of …, 2020 - Wiley Online Library
An efficient palladium‐catalyzed intramolecular decarbonylative thioetherification of 2‐pyridyl thioesters to furnish 2‐pyridyl aryl or alkyl thioethers is reported. Notably, PdCl 2 /PPh 3 is …
Number of citations: 9 onlinelibrary.wiley.com
T Mitamura, Y Tsuboi, K Iwata, K Tsuchii, A Nomoto… - Tetrahedron letters, 2007 - Elsevier
Upon visible light irradiation, highly selective thiotelluration of isocyanides bearing an electron-withdrawing group like nitro or trifluoromethyl group takes place smoothly by the use of a …
Number of citations: 64 www.sciencedirect.com
M Saroha, J Sindhu, S Kumar, KK Bhasin… - …, 2021 - Wiley Online Library
Transition metal‐free sulfenylation of C−H bonds for C−S bond formation has recently emerged as sustainable protocols for the functionalisation of various molecules. Researchers …

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